3,3-Dimethyl-2-pyrrolidinone
Overview
Description
3,3-Dimethyl-2-pyrrolidinone is a five-membered lactam with the molecular formula C6H11NO. It is a derivative of pyrrolidinone, characterized by the presence of two methyl groups at the 3-position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-pyrrolidinone can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-2-oxo-1-pyrrolidinecarboxylic acid with hydrochloric acid in diethyl ether. The mixture is stirred overnight, and the solution is then evaporated to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as ultrasound irradiation and citric acid as a catalyst, has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3,3-Dimethyl-2-pyrrolidinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to inhibit certain enzymes or interact with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler analog without the methyl groups at the 3-position.
N-Methyl-2-pyrrolidone: A related compound with a methyl group on the nitrogen atom.
2-Pyrrolidone: The parent compound of the pyrrolidinone family.
Uniqueness: 3,3-Dimethyl-2-pyrrolidinone is unique due to the presence of two methyl groups at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidinone derivatives and contributes to its specific properties and applications .
Properties
IUPAC Name |
3,3-dimethylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZVTTRRGCJXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408485 | |
Record name | 3,3-dimethyl-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4831-43-0 | |
Record name | 3,3-dimethyl-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,3-Dimethyl-2-pyrrolidinone derivatives in organic synthesis?
A1: this compound derivatives, specifically (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone, have been explored as chiral auxiliaries in asymmetric synthesis. [, , , ] This means they can be temporarily incorporated into a molecule to influence the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over another.
Q2: What specific reactions have been investigated using (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone as a chiral auxiliary?
A2: The research highlights the application of (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone in asymmetric aldol and alkylation reactions. [, ] These reactions are fundamental in organic synthesis for forming carbon-carbon bonds stereoselectively, which is crucial in the synthesis of complex natural products and pharmaceuticals.
Q3: How is the (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone auxiliary introduced and later removed from the target molecule?
A3: While the provided abstracts do not detail the specific synthetic steps, the introduction of chiral auxiliaries like (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone typically involves a coupling reaction with a suitable functional group in the substrate molecule. After the stereoselective reaction, the auxiliary is cleaved off, often under mild conditions, to afford the desired chiral product. [, , , ]
Q4: What are the advantages of using chiral auxiliaries like (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone compared to other asymmetric synthesis approaches?
A4: Chiral auxiliaries can offer high stereoselectivity and predictable stereocontrol in reactions. Compared to other asymmetric methods, they may sometimes require milder reaction conditions and can be more cost-effective for certain applications. [, , , ]
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